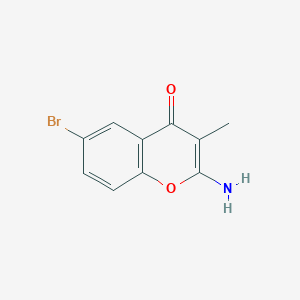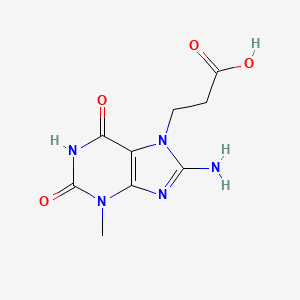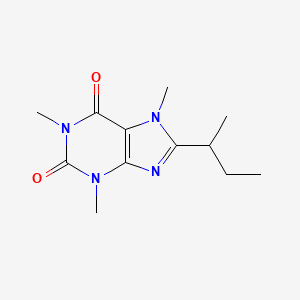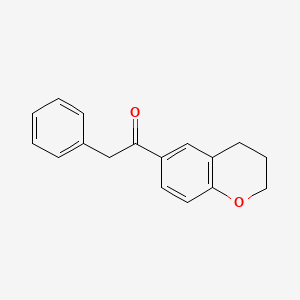
6-Quinoxalinamine, N,5-dimethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-3-phenylquinoxalin-6-amine is a heterocyclic aromatic amine with the molecular formula C16H15N3. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-3-phenylquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by further functionalization. One common method is the reaction of o-phenylenediamine with 1,2-diketones under acidic or basic conditions to form the quinoxaline core . Subsequent methylation and phenylation steps are carried out to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for N,5-dimethyl-3-phenylquinoxalin-6-amine often focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using recyclable catalysts and environmentally benign solvents, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-3-phenylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline derivatives with different functional groups, which can exhibit unique biological and chemical properties .
Scientific Research Applications
N,5-dimethyl-3-phenylquinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N,5-dimethyl-3-phenylquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects . For example, it may interfere with DNA synthesis or protein function in cancer cells, resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Cinnoline: A related compound with a different arrangement of nitrogen atoms.
Uniqueness
N,5-dimethyl-3-phenylquinoxalin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and phenyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
161697-02-5 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N,5-dimethyl-3-phenylquinoxalin-6-amine |
InChI |
InChI=1S/C16H15N3/c1-11-13(17-2)8-9-14-16(11)19-15(10-18-14)12-6-4-3-5-7-12/h3-10,17H,1-2H3 |
InChI Key |
KBQXIXLXZLYHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=C(N=C12)C3=CC=CC=C3)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



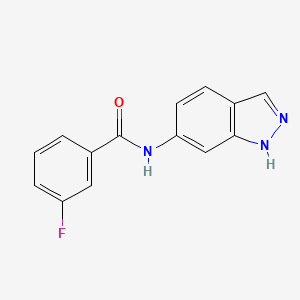
![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)
